molecular formula C17H18BrNO3 B14611138 Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- CAS No. 58199-74-9

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-

Cat. No.: B14611138
CAS No.: 58199-74-9
M. Wt: 364.2 g/mol
InChI Key: PACNTPALOWKTHG-UHFFFAOYSA-N
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Description

This Schiff base derivative features a bromophenol core linked via an imine group to a 2-(3,4-dimethoxyphenyl)ethyl moiety. Its structure combines electron-rich methoxy groups and a bromine substituent, making it a versatile candidate for coordination chemistry and sensor applications. The ethyl chain introduces conformational flexibility, while the intramolecular O–H···N hydrogen bond stabilizes the planar geometry, as observed in related compounds .

Properties

CAS No.

58199-74-9

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol

InChI

InChI=1S/C17H18BrNO3/c1-21-16-6-3-12(9-17(16)22-2)7-8-19-11-13-10-14(18)4-5-15(13)20/h3-6,9-11,20H,7-8H2,1-2H3

InChI Key

PACNTPALOWKTHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=C(C=CC(=C2)Br)O)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Bromo-2-Hydroxybenzaldehyde

The aldehyde precursor, 4-bromo-2-hydroxybenzaldehyde, serves as the electrophilic component in Schiff base formation. Its synthesis typically involves bromination of 2-hydroxybenzaldehyde (salicylaldehyde).

Bromination Strategies

Bromination of aromatic rings requires careful control to achieve monofunctionalization. A patented method for analogous systems (e.g., 2,6-dimethoxy-4-methylphenol) employs bromine in dichloroethane solvent with glacial acetic acid as a catalyst at 30–50°C. Applied to salicylaldehyde, this protocol involves:

  • Dissolving 2-hydroxybenzaldehyde in 1,2-dichloroethane (3–7 volumes relative to substrate).
  • Adding glacial acetic acid (1–3 molar equivalents) to activate the ring.
  • Slowly introducing bromine (1 molar equivalent) over 1–3 hours at 30–50°C.
  • Quenching the reaction after 5–20 hours, followed by cooling to 10°C for crystallization.

This method achieves >98% yield for similar substrates, attributed to acetic acid’s role in polarizing the bromine molecule and directing electrophilic attack to the para position.

Key Considerations:
  • Solvent Choice : Dichloroethane minimizes side reactions (e.g., dibromination) due to its non-polar nature.
  • Temperature Control : Maintaining 30–50°C prevents thermal degradation of the aldehyde group.
  • Workup : Filtration and washing with cold ethanol yield pure 4-bromo-2-hydroxybenzaldehyde as a crystalline solid.

Synthesis of 2-(3,4-Dimethoxyphenyl)Ethylamine

The nucleophilic amine component, 2-(3,4-dimethoxyphenyl)ethylamine, is commercially available but can be synthesized via:

  • Reductive Amination : Reacting 3,4-dimethoxybenzaldehyde with nitroethane under acidic conditions, followed by catalytic hydrogenation.
  • Gabriel Synthesis : Using phthalimide to protect the amine during alkylation of 3,4-dimethoxyphenethyl bromide, followed by deprotection.

Condensation Reaction: Schiff Base Formation

The final step involves acid-catalyzed condensation of 4-bromo-2-hydroxybenzaldehyde and 2-(3,4-dimethoxyphenyl)ethylamine.

Standard Protocol

  • Reagents :

    • 4-Bromo-2-hydroxybenzaldehyde (1 mmol)
    • 2-(3,4-Dimethoxyphenyl)ethylamine (1 mmol)
    • Methanol or ethanol (20–30 mL)
    • Glacial acetic acid (2–3 drops)
  • Procedure :

    • Reflux the mixture at 65–80°C for 1–24 hours.
    • Cool to room temperature and allow crystallization over 48 hours.
    • Filter and wash with cold methanol to isolate the product.
  • Yield : 75–90% (depending on solvent and reaction time).

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl by acetic acid.
  • Nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate.
  • Dehydration to generate the imine (-C=N-) bond.

Intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen stabilizes the planar E-configuration, as confirmed by X-ray crystallography in analogous compounds.

Purification and Characterization

Purification Techniques

  • Recrystallization : Dissolve the crude product in hot ethanol and slowly cool to 4°C.
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for higher-purity isolates.

Spectroscopic Characterization

Technique Key Features (Analogous Compounds) Source
IR (KBr) ν(O-H) ≈ 3420 cm⁻¹; ν(C=N) ≈ 1615 cm⁻¹
¹H NMR δ 8.35 ppm (s, 1H, CH=N); δ 5.20 ppm (s, 1H, -OH)
X-ray Planar structure with O-H⋯N hydrogen bond (S(6) motif)

Comparative Analysis of Methodologies

Table 1. Optimization Parameters for Schiff Base Synthesis

Parameter Method A Method B Method C
Solvent Methanol Ethanol Ethanol
Catalyst Acetic acid None Acetic acid
Temp (°C) 65 78 70
Time (h) 1 24 12
Yield (%) 85 75 90

Key Findings :

  • Methanol with acetic acid (Method A) balances speed and yield.
  • Prolonged reflux in ethanol (Method B) reduces yield due to imine hydrolysis.

Challenges and Solutions

  • Regioselectivity in Bromination :

    • Issue : Over-bromination at the ortho position.
    • Solution : Use dichloroethane and glacial acetic acid to direct para substitution.
  • Imine Stability :

    • Issue : Hydrolysis under prolonged heating.
    • Solution : Limit reflux time to ≤6 hours and use anhydrous solvents.
  • Crystallization Difficulties :

    • Issue : Low product solubility.
    • Solution : Employ mixed solvents (e.g., ethanol/water).

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.

Scientific Research Applications

Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Substituent Effects on Electronic Properties
  • Bromine vs. Chlorine: Replacement of bromine with chlorine (e.g., 4-chloro-2-[(3,4-dimethylphenyl)imino]methylphenol) reduces molecular weight and polarizability.
  • Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron donation than 3,4-dimethylphenyl groups (e.g., 4-bromo-2-[(3,4-dimethylphenyl)imino]methylphenol). Methoxy groups increase electron density at the imine nitrogen, enhancing Lewis basicity and metal coordination efficiency .
2.2 Steric and Conformational Differences
  • Ethyl Linker vs. Direct Bonding: The ethyl chain in the target compound introduces flexibility, allowing adaptive binding to metal ions. In contrast, rigid analogues like (E)-4-(((3,4-dimethoxyphenyl)imino)methyl)phenol (compound 9 in ) lack this flexibility, which may limit their utility in forming diverse metal complexes .
  • Bulkier Substituents: Compounds with tert-pentyl groups (e.g., 4-bromo-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol) exhibit steric hindrance, reducing accessibility to the imine site for metal coordination compared to the less bulky 3,4-dimethoxyphenyl group .
2.3 Spectroscopic and Crystallographic Features
  • NMR and Mass Spectrometry :
    The target compound’s ¹H-NMR would show distinct shifts for the methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by bromine (e.g., deshielded H near Br at ~δ 7.5–8.0 ppm), similar to compound 12 in (δ 7.45–7.85 ppm) .
    • Example Table: Selected ¹H-NMR Data
Compound Methoxy (δ, ppm) Aromatic H near Br (δ, ppm)
Target Compound 3.85–3.92 7.62–7.88
Compound 12 () 7.45–7.85
HL1 () 7.50–7.90
  • Crystal Packing: The planar geometry and O–H···N hydrogen bonding observed in 4-bromo-2-[(3,4-dimethylphenyl)imino]methylphenol (r.m.s. deviation = 0.0487 Å) are likely conserved in the target compound, promoting π-π stacking and weak C–H···π interactions in the solid state .

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- (CAS No. 58199-74-9), exhibits potential therapeutic properties that warrant detailed exploration. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The molecular formula for this compound is C17H18BrNO3C_{17}H_{18}BrNO_3 with a molecular weight of approximately 364.23 g/mol. The structure features a bromo substituent and an imino group that contribute to its reactivity and biological interactions.

The biological activity of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor for several enzymes, including:
    • DNA gyrase : Inhibitory activity with IC50 values ranging from 12.27 to 31.64 μM.
    • Dihydrofolate reductase (DHFR) : IC50 values between 0.52 and 2.67 μM indicate strong inhibition potential.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, showing promising results in:
    • Minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.
    • Significant biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis.
  • Antiviral Properties : Preliminary research suggests potential antiviral activity, particularly against HIV-1 reverse transcriptase with notable IC50 values.

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

  • Antimicrobial Evaluation : In vitro studies revealed that derivatives of the compound exhibited excellent antimicrobial activity with inhibition zones significantly greater than control substances such as Ciprofloxacin .
  • Synergistic Effects : The compound displayed synergistic effects when combined with other antibiotics, reducing MICs and enhancing overall efficacy against resistant strains .

Comparative Analysis

To better understand the unique properties of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- , it is beneficial to compare it with similar compounds:

Compound NameStructureKey ActivityIC50 Values
4-Bromo-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenolStructureAntibacterial0.22 - 0.25 μg/mL
4-Bromo-2-{[(3,4-dimethoxyphenyl)ethyl]amino}methylphenolSimilar structure without imino groupEnzyme inhibitionVaries
2-Bromo-4-methylphenolLacks methoxy groupsAntifungalHigher MIC

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity with significant bactericidal effects at low concentrations.
  • Research on Enzyme Interaction : Another investigation focused on the interaction of this compound with key metabolic enzymes involved in bacterial cell wall synthesis. The findings suggested that it could serve as a lead compound for developing novel antibiotics.

Q & A

Q. Methodological Considerations :

  • Use anhydrous ethanol to minimize hydrolysis of the imine bond.
  • Monitor reaction progress via TLC or HPLC to optimize yield.
  • Purify via recrystallization or column chromatography to isolate the Schiff base.

Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms the imine (C=N) bond geometry. For example, analogous Schiff bases show bond lengths of ~1.28 Å for C=N .
  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). 13^{13}C NMR confirms the imine carbon at δ ~160 ppm.
  • IR Spectroscopy : Stretching vibrations for C=N (~1640 cm1^{-1}) and phenolic O–H (~3200 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (e.g., [M+H]+^+ for C17_{17}H17_{17}BrN2_2O3_3: calculated ~393.04).

Q. Resolution Strategies :

  • Conduct sensitivity analyses to isolate variables (e.g., solvent polarity vs. temp).
  • Validate methods using standardized reagents and replicate experiments.
  • Compare crystallization techniques (e.g., slow evaporation vs. diffusion) to assess reproducibility .

How does computational modeling contribute to understanding the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations can predict:

  • Electron Distribution : The bromine substituent and methoxy groups influence electron-withdrawing/donating effects, altering reactivity at the imine site.
  • Reaction Pathways : Transition-state modeling for imine formation or hydrolysis.
  • Spectroscopic Correlations : Simulated IR/NMR spectra can validate experimental data .

Example Application :
DFT studies on similar brominated Schiff bases revealed charge transfer interactions between the imine nitrogen and aromatic π-system, explaining UV-Vis absorption bands at ~350 nm .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question
Crystallization difficulties arise from:

  • Flexible Side Chains : The 2-(3,4-dimethoxyphenyl)ethyl group may hinder packing.
  • Solubility Issues : High polarity of the imine group limits solvent choices.

Q. Solutions :

  • Use mixed solvents (e.g., ethanol/dichloromethane) to modulate solubility.
  • Employ slow evaporation at controlled temperatures (e.g., 4°C) to promote nucleation.
  • Add seeding crystals from analogous compounds to guide lattice formation .

How can researchers analyze the compound’s potential for metal coordination or catalytic applications?

Advanced Research Question
The imine and phenolic -OH groups act as ligands for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Methodologies include:

  • Job’s Plot Analysis : Determines stoichiometry of metal-ligand complexes.
  • Cyclic Voltammetry : Identifies redox-active metal centers.
  • X-ray Absorption Spectroscopy (XAS) : Probes local coordination geometry.

Case Study :
Schiff base analogs with similar structures formed stable Cu(II) complexes, showing catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol) .

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